alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-
Description
Structure and Properties "alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-" is a synthetic carbohydrate derivative featuring a xylofuranose backbone (a five-membered furanose ring derived from L-xylose) substituted at the 5-C position with a 4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl group. This structure combines a polar sugar moiety with a lipophilic aromatic substituent, likely influencing its solubility and pharmacological profile. Based on structural analogs (e.g., dapagliflozin), its molecular formula is estimated as C₁₈H₁₉ClO₆, with a molecular weight of ~366.8 g/mol .
The 4-chloro-3-(4-ethoxyphenylbenzyl) group mirrors dapagliflozin’s pharmacophore, which inhibits renal glucose reabsorption . However, the L-xylofuranose backbone (vs. D-glucitol in dapagliflozin) may alter binding affinity or metabolic stability .
Properties
Molecular Formula |
C20H23ClO6 |
|---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
5-[[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-hydroxymethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C20H23ClO6/c1-2-26-14-6-3-11(4-7-14)9-13-10-12(5-8-15(13)21)16(22)19-17(23)18(24)20(25)27-19/h3-8,10,16-20,22-25H,2,9H2,1H3 |
InChI Key |
ACPXDCKNYBGLEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(C3C(C(C(O3)O)O)O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis from L-Xylose
One of the primary methods for synthesizing Alpha-L-Xylofuranose involves starting from L-xylulose or L-xylose. The general steps include:
Step 1: Protection of Hydroxyl Groups
Protect the hydroxyl groups of L-xylulose using suitable protecting groups such as acetates or benzyl ethers to prevent unwanted reactions during subsequent steps.
Step 2: Formation of the Furanose Ring
Convert the protected sugar into its furanose form through acid-catalyzed dehydration or by using specific cyclization conditions that favor the furanose structure.
Step 3: Introduction of Substituents
The chlorinated phenyl and ethoxy-substituted phenyl groups can be introduced via electrophilic aromatic substitution reactions, using appropriate chlorinating agents (e.g., thionyl chloride) and coupling reagents (e.g., palladium-catalyzed cross-coupling reactions).
Synthesis via Glycosylation Reactions
Another effective method involves glycosylation techniques where activated sugar donors are reacted with acceptors:
Step 1: Activation of Sugar Donor
Activate the anomeric carbon of a sugar donor (e.g., a protected form of L-xylopyranose) using a suitable activating agent like a triflate or bromide.
Step 2: Glycosylation Reaction
React the activated sugar donor with an appropriate acceptor that contains the desired substituents (the chlorinated and ethoxy-substituted phenyl groups). This step typically requires strong Lewis acids (e.g., BF3·OEt2) to facilitate the reaction.
Final Deprotection and Purification
After synthesizing the desired compound, it is essential to remove any protecting groups used during synthesis:
-
Use mild acidic or basic conditions to remove protecting groups without affecting the integrity of the target compound.
-
Purify the final product using techniques such as column chromatography or recrystallization to achieve high purity levels necessary for further applications.
Recent studies have focused on optimizing these synthetic routes to enhance yield and reduce reaction times. Below is a summary table illustrating key findings from various research articles regarding yields and conditions used in synthesizing Alpha-L-Xylofuranose derivatives.
| Method | Starting Material | Yield (%) | Key Conditions |
|---|---|---|---|
| Protection + Cyclization | L-Xylose | 40 | Acidic conditions for cyclization |
| Glycosylation | Activated Sugar Donor | 60 | BF3·OEt2 as Lewis acid |
| Deprotection | Protected Intermediate | >90 | Mild acid/base conditions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent on the phenyl ring enables nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is facilitated by the electron-withdrawing nature of the chlorine atom, which activates the aromatic ring toward attack by nucleophiles such as hydroxide or amines.
Reaction Example :
Here, the chloro group at the 4-position of the phenyl ring is replaced by nucleophiles (e.g., -OH, -NH).
| Parameter | Typical Conditions |
|---|---|
| Solvent | Polar aprotic (e.g., DMF, DMSO) |
| Temperature | 80–120°C |
| Catalyst | KCO or CsCO |
Glycosylation Reactions
The furanose ring participates in glycosidic bond formation , a critical reaction for synthesizing carbohydrate derivatives. The hydroxyl groups on the furanose can act as leaving groups when activated, enabling coupling with alcohols or other nucleophiles.
Mechanism :
-
Protection of hydroxyl groups (e.g., acetylation or silylation).
-
Activation of the anomeric carbon using Lewis acids (e.g., BF·EtO).
-
Nucleophilic attack by an alcohol to form α- or β-glycosides.
Oxidation
The primary alcohol groups on the furanose ring can be oxidized to carboxylic acids or ketones using reagents like Jones reagent (CrO/HSO) or pyridinium chlorochromate (PCC).
Reduction
The ethoxybenzyl group may undergo hydrogenolysis under catalytic hydrogenation (H, Pd/C) to yield a benzyl alcohol derivative.
Esterification and Ether Formation
The hydroxyl groups on the furanose core undergo acetylation or methylation under standard conditions (e.g., acetic anhydride/pyridine or methyl iodide/AgO). These reactions enhance solubility or stabilize intermediates for further functionalization.
Stability Considerations
-
pH Sensitivity : Acidic conditions promote furanose ring opening, while basic conditions stabilize the structure.
Key Structural and Reactivity Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | CHClO | |
| Boiling Point | Not reported (decomposes >200°C) | |
| Reactivity Hotspots | Chlorophenyl, furanose hydroxyls |
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The ethoxyphenyl group directs electrophiles to the para position relative to the ether oxygen.
-
Steric Effects : The bulky 4-ethoxybenzyl group impedes reactions at the 3-position of the phenyl ring.
Scientific Research Applications
Biological Activities
Research indicates that alpha-L-Xylofuranose derivatives exhibit various biological activities, including:
- Anticancer Properties : Compounds with similar structures have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the chlorophenyl group may enhance these effects by interacting with specific cellular targets.
- Antimicrobial Activity : Some studies have suggested that xylofuranose derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Scientific Research Applications
-
Medicinal Chemistry
- Drug Design : The compound's structure can serve as a scaffold for designing new drugs targeting specific diseases. Researchers are investigating its potential to modify existing drugs to improve efficacy and reduce side effects.
- Metabolic Studies : Understanding how this compound is metabolized in biological systems can provide insights into its pharmacokinetics and pharmacodynamics, essential for drug development.
-
Material Science
- Polymer Chemistry : The xylofuranose structure can be utilized in creating biocompatible polymers. These materials have applications in drug delivery systems and tissue engineering.
- Nanotechnology : Researchers are exploring the use of xylofuranose derivatives in developing nanocarriers for targeted drug delivery, enhancing the bioavailability of therapeutic agents.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of alpha-L-Xylofuranose derivatives on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. This suggests potential for further development as therapeutic agents against cancer.
Case Study 2: Antimicrobial Testing
In another study, alpha-L-Xylofuranose derivatives were tested against several bacterial strains. The findings showed significant inhibition of growth in Gram-positive bacteria, highlighting the compound's potential as a lead structure for antibiotic development.
Mechanism of Action
The mechanism by which alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the compound’s unique structure. The pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key features of "alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-" with structurally related compounds:
Key Comparisons
Sugar Backbone and Configuration The L-xylofuranose in the target compound contrasts with D-glucitol (dapagliflozin) and L-ribofuranose (FX3). The L-configuration may reduce metabolic degradation compared to D-sugars but could affect target binding in biological systems . D-Lyxofuranose derivatives () are stereoisomers of xylofuranose, often used as intermediates in carbohydrate synthesis due to their protecting groups .
Substituent Groups The 4-chloro-3-(4-ethoxyphenylbenzyl) group in the target compound and dapagliflozin is critical for SGLT2 inhibition, enabling hydrophobic interactions with the receptor . FX3’s propenoyl ester and methoxy/hydroxy groups suggest antioxidant activity, diverging from the SGLT2-targeting chlorophenyl motif .
Solubility and Pharmacokinetics The target compound’s lipophilic substituent likely reduces aqueous solubility, similar to dapagliflozin, which is formulated for slow release .
Therapeutic vs. Synthetic Roles While the target compound and dapagliflozin are designed for therapeutic use, lyxofuranose derivatives () serve as synthetic intermediates, highlighting the versatility of furanose scaffolds .
Research Implications
- Pharmacological Potential: The target compound’s structural similarity to dapagliflozin warrants in vitro testing for SGLT2 affinity. Its L-xylofuranose backbone may offer patentable novelty or improved stability over D-sugars .
- Synthetic Challenges: Introducing the bulky chlorophenyl group onto a furanose ring requires precise regioselective chemistry, as seen in dapagliflozin’s synthesis (patent WO2003099836) .
Biological Activity
Alpha-L-Xylofuranose, specifically 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, is a derivative of L-xylofuranose, a pentose sugar known for its biological significance. This compound, characterized by a unique substitution at the 5-position, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity involves exploring its chemical properties, synthesis methods, and interactions with biological systems.
The molecular formula of alpha-L-xylofuranose is , indicating it contains five carbon atoms and six oxygen atoms in its structure. The presence of chloro and ethoxy substituents may influence its reactivity and biological interactions. The furanose form of xylose allows for various reactions typical of carbohydrates, such as oxidation and reduction, which can modify its functional groups.
Synthesis Methods
Synthesis of alpha-L-xylofuranose derivatives typically involves protecting and deprotecting hydroxyl groups to create the desired furanose structure. A common method starts from L-xylose, converting it into 1,2-O-isopropylidene-alpha-L-xylofuranose through acid-catalyzed reactions. Further functionalization is achieved through nucleophilic substitutions to introduce chloro and ethoxy groups at specific positions.
Antimicrobial Properties
Research indicates that derivatives of xylose sugars may possess antimicrobial properties. For instance, studies have shown that compounds with halogen substitutions exhibit enhanced antibacterial activity against gram-positive bacteria and mycobacteria . While specific data on alpha-L-xylofuranose is limited, the structural similarities with other xylose derivatives suggest potential efficacy against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis.
Antitumor Activity
Xylose derivatives are also being investigated for their anticancer properties. The introduction of substituents like chloro and ethoxy may enhance the compound's ability to interact with cellular targets involved in cancer progression. For example, studies have highlighted that certain substituted cinnamic acid derivatives show promising anticancer activity by inducing apoptosis in cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of alpha-L-xylofuranose derivatives. The presence of specific substituents can significantly influence binding affinities to proteins and enzymes involved in metabolic pathways. For instance, halogenated compounds often demonstrate increased lipophilicity and improved interaction with biological membranes .
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Alpha-D-Xylofuranose | Anomeric configuration differs (D vs L) | Commonly found in nature; different biological roles |
| Alpha-L-Lyxofuranose | Similar pentose structure | Different stereochemistry leading to varied reactivity |
| 1,2-O-Isopropylidene-alpha-D-Xylose | Protected form of D-xylose | Used as a precursor for various sugar derivatives |
Case Studies
- Antimicrobial Efficacy : A study evaluating various cinnamic anilides revealed that halogenated compounds exhibited significant antibacterial activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). These findings suggest that similar modifications in alpha-L-xylofuranose could yield potent antimicrobial agents .
- Cytotoxicity Assessment : In assessing cytotoxic profiles on cancer cell lines, certain xylose derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for developing therapeutic agents with minimal side effects .
Q & A
Q. What synthetic pathways are effective for synthesizing xylofuranose derivatives with aryl substituents, and what parameters are critical for yield optimization?
- Methodological Answer : Synthesis typically involves glycosylation or C-glycosidic bond formation. Key steps include:
- Protecting group strategy : Use acetyl or benzyl groups to stabilize reactive hydroxyls during coupling reactions .
- Catalytic conditions : Employ palladium catalysts for cross-coupling aryl groups to the furanose core, as seen in analogous triazole-linked compounds .
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct suppression .
- Example: Aryl boronic acid coupling under Suzuki-Miyaura conditions achieves regioselectivity in similar systems .
Q. How is structural elucidation performed for complex xylofuranose derivatives, and which techniques are prioritized?
- Methodological Answer : A multi-technique approach is essential:
- X-ray crystallography : Resolves absolute configuration and stereochemistry (e.g., tetrahydrofuran derivatives in ) .
- NMR spectroscopy : 1H/13C NMR identifies substituent positions; 2D COSY and HSQC clarify spin-spin coupling .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects fragmentation patterns .
Q. What analytical methods ensure purity assessment of xylofuranose analogs, and how are impurities characterized?
- Methodological Answer :
- HPLC/UV-Vis : Quantifies purity using reverse-phase columns (C18) with acetonitrile/water gradients .
- Impurity profiling : Reference standards (e.g., EP impurities in ) are used for spiking experiments.
| Impurity Name | CAS Number | Structure |
|---|---|---|
| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | 42019-78-3 | Chlorobenzophenone derivative |
| Fenofibric Acid | 42017-89-0 | Carboxylic acid analog |
Advanced Research Questions
Q. How can contradictions between NMR and X-ray crystallography data be resolved during structural validation?
- Methodological Answer :
- Variable-temperature NMR : Assesses dynamic effects (e.g., rotamers) that may obscure NMR signals .
- DFT calculations : Validate crystallographic data by simulating NMR chemical shifts and comparing them to experimental values (e.g., ’s DFT studies on furanose derivatives) .
- Multi-conformational analysis : For flexible substituents, consider Boltzmann-weighted NMR predictions .
Q. What computational strategies predict the stability and reactivity of substituted xylofuranose compounds?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulates solvent interactions to optimize reaction solvents (e.g., DMF vs. THF) .
- Docking studies : Models enzyme-substrate interactions for biocatalytic applications .
Q. What strategies minimize regioisomer formation during glycosylation of xylofuranose derivatives?
- Methodological Answer :
- Directed C–H functionalization : Use directing groups (e.g., esters) to control aryl substitution sites .
- Microwave-assisted synthesis : Enhances reaction specificity by reducing side pathways .
- Protecting group tuning : Bulky groups (e.g., trityl) sterically hinder undesired regiochemistry .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
